N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-6-[6-[4-[2-[3-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]propanoylamino]ethyl]piperazin-1-yl]pyridin-3-yl]-1-propan-2-ylindazole-4-carboxamide is a complex synthetic organic compound primarily studied for its potential applications in cancer therapy. This compound functions as an inhibitor of the enhancer of zeste homolog 2 (EZH2), which is implicated in various malignancies. The International Nonproprietary Name (INN) for this compound is zeprumetostat, and it has been classified as an antineoplastic agent .
The synthesis of N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-6-[6-[4-[2-[3-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]propanoylamino]ethyl]piperazin-1-yl]pyridin-3-yl]-1-propan-2-ylindazole-4-carboxamide involves multi-step synthetic pathways that integrate various chemical reactions including amination, acylation, and cyclization. The methods typically utilize palladium-catalyzed coupling reactions and other organic transformations to construct the intricate molecular framework. Specific technical details regarding yields, reaction conditions, and purification processes are often documented in patent literature and scientific publications associated with its development .
The molecular formula for N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-6-[6-[4-[2-[3-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]propanoylamino]ethyl]piperazin-1-yl]pyridin-3-yl]-1-propan-2-ylindazole-4-carboxamide is C₃₁H₃₈N₄O₄. The compound has a molecular weight of approximately 652.67 g/mol. Its structure features multiple functional groups including amides, pyridines, and piperazines, contributing to its biological activity and solubility properties .
The compound undergoes various chemical reactions that are critical for its synthesis and potential modifications. Key reactions include:
These reactions are often facilitated by catalysts such as palladium or nickel and require specific conditions like temperature control and inert atmospheres to optimize yields and minimize by-products .
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-6-[6-[4-[2-[3-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-y]amino]ethoxy]propanoylamino]ethyl]piperazin -1 -yl]pyridin -3 -yl]-1-propan -2 -ylindazole -4 -carboxamide acts primarily as an inhibitor of the enhancer of zeste homolog 2 (EZH2). By inhibiting EZH2 activity, the compound disrupts the methylation of histone H3 at lysine 27 (H3K27me), leading to reactivation of tumor suppressor genes that are silenced in various cancers. This mechanism underlies its potential therapeutic effects against hematological malignancies and solid tumors .
The physical properties of N -[(4,6-dimethyl -2 -oxo -1H-pyridin -3 -yl)methyl]-6 -[6 -[4 -[2 -[3 - [2 -[[2 -(2 ,6-dioxopiperidin -3 -yl)-1 ,3-dioxoisoindol -4 -yl ]amino ]ethoxy ]propanoylamino ]ethyl ]piperazin -1 -yl ]pyridin -3 -yl]-1-propan -2 -ylindazole -4-carboxamide include:
Chemical properties such as stability under various pH conditions and thermal stability are also important for its formulation in pharmaceutical applications .
N -[(4,6-dimethyl -2 -oxo -1H-pyridin -3 -yl)methyl]-6 -[6 -[4 -[2 -[3 - [2 -[[2 -(2 ,6-dioxopiperidin -3 -yl)-1 ,3-dioxoisoindol -4 -yl ]amino ]ethoxy ]propanoylamino ]ethyl ]piperazin -1 -yl ]pyridin -3 -yl]-1-propan -2 -ylindazole -4-carboxamide has significant applications in scientific research, particularly in oncology. It is being investigated for its efficacy in treating various cancers by targeting epigenetic modifications associated with tumor progression. Clinical trials are ongoing to evaluate its safety and effectiveness in patients with specific types of malignancies where EZH2 plays a pivotal role in disease pathogenesis .
CAS No.: 158182-18-4
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 2922-44-3
CAS No.: 33492-32-9
CAS No.: